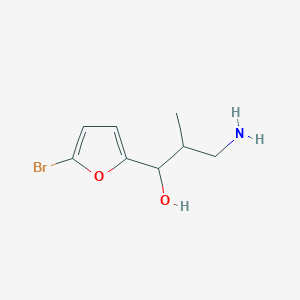
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C7H10BrNO2 This compound is characterized by the presence of an amino group, a brominated furan ring, and a hydroxyl group attached to a methylated propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the bromination of furan followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution and reduction reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with advanced synthesis and purification technologies. The process involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated furan ring can be reduced to a non-brominated furan.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-one.
Reduction: Formation of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol.
Substitution: Formation of 3-Amino-1-(5-substituted-furan-2-yl)-2-methylpropan-1-ol.
科学的研究の応用
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol
- 3-Amino-1-(5-chlorofuran-2-yl)-2-methylpropan-1-ol
- 3-Amino-1-(5-iodofuran-2-yl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, iodo, and non-halogenated analogs. The bromine atom can enhance the compound’s ability to participate in substitution reactions and affect its biological activity.
特性
分子式 |
C8H12BrNO2 |
|---|---|
分子量 |
234.09 g/mol |
IUPAC名 |
3-amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12BrNO2/c1-5(4-10)8(11)6-2-3-7(9)12-6/h2-3,5,8,11H,4,10H2,1H3 |
InChIキー |
QACYVRXAKCEQRM-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(C1=CC=C(O1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


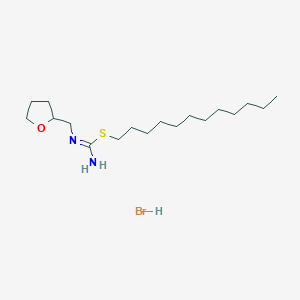

![rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one](/img/structure/B13179995.png)

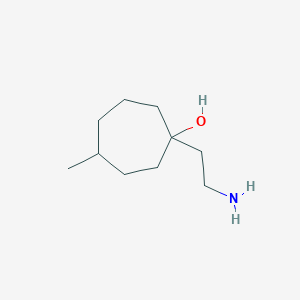
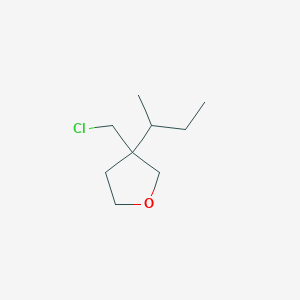
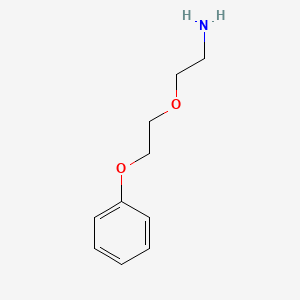

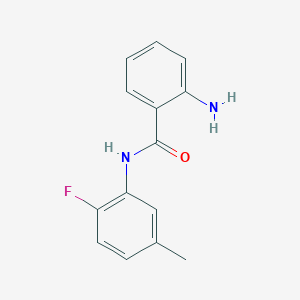
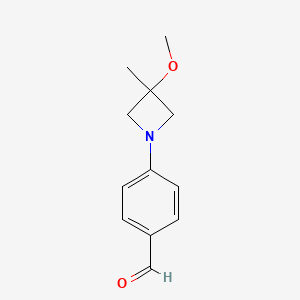
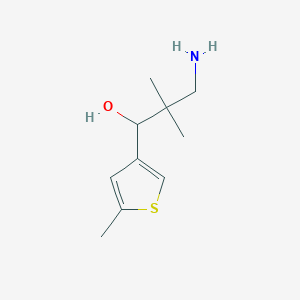
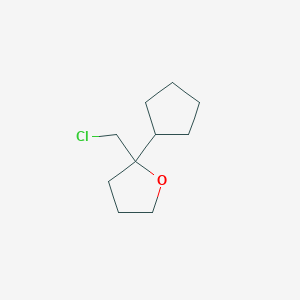
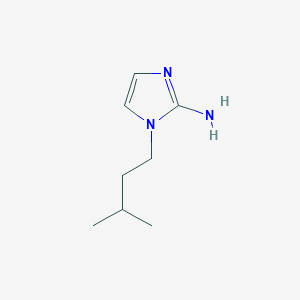
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
